

## An In-depth Technical Guide to AZ7550-d5: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AZ7550-d5 is the deuterated form of AZ7550, a pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of AZ7550 and its deuterated analog. It includes a summary of its inhibitory effects on Insulin-like Growth Factor-1 Receptor (IGF-1R) and its broader context in cancer cell signaling. Detailed experimental methodologies for quantification and cell-based assays are provided, alongside visual representations of relevant signaling pathways to support further research and drug development efforts.

## Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. Its metabolism in humans leads to the formation of active metabolites, including AZ7550.[1] AZ7550 itself exhibits significant biological activity, notably as an inhibitor of IGF-1R.[2] The deuterated version, AZ7550-d5, serves as a stable isotopelabeled internal standard, which is crucial for accurate pharmacokinetic studies and therapeutic drug monitoring of related compounds like Dosimertinib, a deuterated analog of Osimertinib.[3] Understanding the chemical and pharmacological profile of AZ7550 and its deuterated form is essential for optimizing cancer therapies and developing novel therapeutic strategies.



## **Chemical Structure and Properties**

AZ7550 is the N-desmethyl metabolite of Osimertinib.[4] The deuteration in **AZ7550-d5** enhances its utility in mass spectrometry-based quantification by providing a distinct mass shift without altering its chemical properties.

Table 1: Chemical and Physical Properties of AZ7550

| Property             | Value                                                                                                                   | Source |
|----------------------|-------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula    | C27H31N7O2                                                                                                              | [5]    |
| IUPAC Name           | N-(4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)acrylamide | [5]    |
| CAS Number           | 1421373-99-0                                                                                                            | [5]    |
| AZ7550-d5 CAS Number | 2719690-99-8                                                                                                            | [6]    |

Note: The precise location of the five deuterium atoms in **AZ7550-d5** is not publicly disclosed in the reviewed literature.

## **Mechanism of Action and Biological Activity**

AZ7550 is recognized as an inhibitor of IGF-1R with an IC<sub>50</sub> of 1.6 μM.[2] While it is a metabolite of an EGFR inhibitor, its direct activity against EGFR has also been characterized, showing a potency and selectivity profile broadly similar to its parent compound, Osimertinib.[2] [7]

## **Inhibitory Activity**

The inhibitory concentration (IC<sub>50</sub>) and growth inhibition (GI<sub>50</sub>) values of AZ7550 have been determined in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of AZ7550



| Assay Type            | Cell Line | Genotype                  | IC <sub>50</sub> (nM) | Gl <sub>50</sub> (nM) | Source |
|-----------------------|-----------|---------------------------|-----------------------|-----------------------|--------|
| Inhibition            | H1975     | Double<br>Mutant (DM)     | 45                    | 19                    | [2][4] |
| Inhibition            | PC9       | Activating<br>Mutant (AM) | 26                    | 15                    | [2][4] |
| Inhibition            | LoVo      | Wild Type<br>(WT)         | 786                   | -                     | [2][4] |
| Antiproliferati<br>ve | Calu3     | Wild Type<br>(WT)         | -                     | 537                   | [2]    |

## **Signaling Pathways**

AZ7550's activity impacts two critical signaling pathways in cancer progression: the EGFR and IGF-1R pathways. These pathways are known to have crosstalk, and their inhibition can lead to reduced cell proliferation, survival, and metastasis.[8]

Diagram 1: Simplified EGFR Signaling Pathway. Max Width: 760px. Diagram 2: Simplified IGF-1R Signaling Pathway. Max Width: 760px.

# Experimental Protocols Quantification of AZ7550 by UPLC-MS/MS

This protocol is adapted from validated methods for the quantification of Osimertinib and its metabolites in biological matrices.[3]



Click to download full resolution via product page

Diagram 3: Experimental Workflow for AZ7550 Quantification. Max Width: 760px.



#### Materials and Reagents:

- AZ7550 and AZ7550-d5 reference standards
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K<sub>2</sub>EDTA)

#### Instrumentation:

- UPLC system
- · Tandem mass spectrometer
- Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 μm)

#### Procedure:

- Sample Preparation:
  - To 50  $\mu$ L of plasma, add the internal standard (**AZ7550-d5**).
  - Precipitate proteins by adding acetonitrile.
  - Vortex and centrifuge the samples.
  - Collect the supernatant for analysis.
- UPLC-MS/MS Conditions:
  - Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.
  - Mobile Phase B: Acetonitrile.



- Flow Rate: 0.4 mL/min.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for AZ7550 and AZ7550-d5.

## **Cell Proliferation Assay (MTT Assay)**

This is a general protocol to assess the effect of AZ7550 on cancer cell proliferation.

#### Materials:

- Cancer cell line of interest (e.g., H1975, PC9)
- Complete cell culture medium
- AZ7550 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at a predetermined optimal density.
  - Incubate overnight to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of AZ7550 in culture medium.



- Replace the medium in the wells with the medium containing different concentrations of AZ7550. Include a vehicle control (DMSO).
- Incubate for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:
  - Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Solubilization and Measurement:
  - Remove the medium and add the solubilization solution to dissolve the formazan crystals.
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the GI<sub>50</sub> value by plotting cell viability against the log of the compound concentration.

## **Synthesis**

Detailed synthetic protocols for AZ7550 and AZ7550-d5 are not readily available in the public domain. The synthesis of such complex molecules typically involves multi-step organic chemistry procedures. The synthesis of the parent compound, Osimertinib, has been described and often involves coupling of a pyrimidine core with an indole moiety and subsequent functional group manipulations.[9] The synthesis of AZ7550 would likely proceed through a similar intermediate, omitting the final N-methylation step of the side chain. The introduction of deuterium in AZ7550-d5 would require the use of deuterated starting materials or specific deuteration reactions at the desired positions.

## Conclusion



**AZ7550-d5**, as the deuterated analog of the active Osimertinib metabolite AZ7550, is an indispensable tool for pharmacokinetic and metabolic studies. AZ7550 itself displays potent inhibitory activity against cancer cell lines through its action on the IGF-1R and EGFR signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these pathways and to utilize **AZ7550-d5** in advancing cancer research. Further studies are warranted to fully elucidate the precise location of deuteration in **AZ7550-d5** and to explore its full pharmacological profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. agilent.com [agilent.com]
- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? Pillai Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to AZ7550-d5: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403811#az7550-d5-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com